The compound is registered under the Chemical Abstracts Service with the number 1782728-04-4. It is often used in research contexts, particularly in studies related to pharmacology and organic synthesis. The classification of this compound falls within the realm of organic chemistry, specifically as a nitrogen-containing heterocyclic compound .
The synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid can be achieved through various methods, typically involving multi-step reactions that utilize starting materials such as substituted pyridines and pyrazoles.
Specific reaction conditions (e.g., temperature, solvent choice) can vary based on the method but typically require careful monitoring to avoid decomposition or side reactions .
The molecular structure of 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid features a fused bicyclic system comprising a pyrazole ring and a pyridine ring.
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or computational modeling to understand steric interactions and electronic properties .
1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity .
Studies suggest that modifications to the molecular structure can significantly alter its pharmacological profile, making it a candidate for drug development .
1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has potential applications across various scientific fields:
It is being explored for its potential therapeutic effects in treating diseases related to neurological disorders due to its ability to modulate specific biological pathways.
The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Due to its unique structural characteristics, it is used as a model compound in studies investigating heterocyclic chemistry and drug design methodologies .
Heterocyclic compounds constitute over 75% of clinically approved drugs, with nitrogen-containing scaffolds demonstrating particular significance in modulating pharmacological activity. The pyrazolo[4,3-c]pyridine system represents a privileged bicyclic heterocycle characterized by a fused six-membered pyridine ring and five-membered pyrazole ring, sharing bridgehead carbon and nitrogen atoms. This framework offers distinct electronic properties and multiple sites for functionalization, enabling precise interactions with biological targets [9].
Pyrazolo[4,3-c]pyridine derivatives exhibit broad therapeutic potential arising from their structural resemblance to purine nucleotides. This bioisosteric relationship facilitates target engagement across diverse protein classes, particularly kinases and GPCRs. The scaffold's physicochemical profile – including moderate logP values (XLogP3 ≈ 0.4), hydrogen bond acceptor capacity (4 atoms), and hydrogen bond donor capacity (1 atom) – enhances membrane permeability while maintaining aqueous solubility [9]. Medicinal chemistry applications exploit the three tunable positions (N1, C4, and the fused ring system) to optimize target affinity and selectivity. Over 300,000 pyrazolo[3,4-b]pyridine analogs have been documented, with 14 candidates in active development pipelines [9], though specific [4,3-c] isomers remain underexplored.
1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid (Molecular Formula: C₈H₇N₃O₂; MW: 177.16 g/mol) incorporates two critical functional elements: the N1-methyl group and C4-carboxylic acid. Methylation at N1 prevents tautomerism, ensuring regiochemical consistency in derivatization. The carboxylic acid moiety serves as either:
Table 1: Core Physicochemical Properties of 1-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 177.16 g/mol | Mass Spectrometry |
Hydrogen Bond Acceptors | 4 | Computational Analysis |
Hydrogen Bond Donors | 1 | Computational Analysis |
logP (XLogP3) | 0.4 | Chromatography |
Rotatable Bonds | 1 | Computational Analysis |
Exact Mass | 177.053826475 g/mol | High-Res MS |
The canonical SMILES representation (CN1C2=C(C=N1)C(=NC=C2)C(=O)O) confirms the bicyclic connectivity and substituent positioning. The carboxylic acid group conjugated to the electron-deficient pyridine ring exhibits a pKa of approximately 3.8, enhancing solubility in physiological environments [1] [3]. Commercial availability (97% purity, Sigma-Aldrich) facilitates rapid analog synthesis [3].
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: